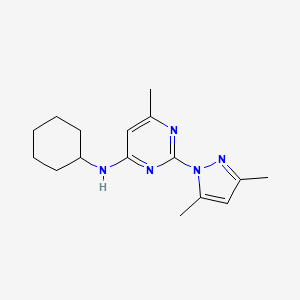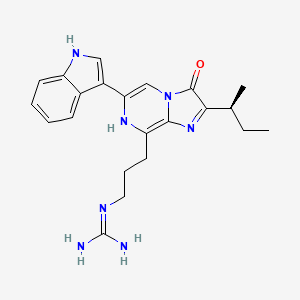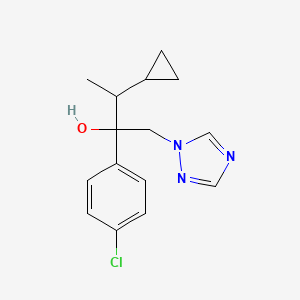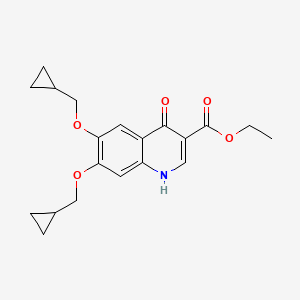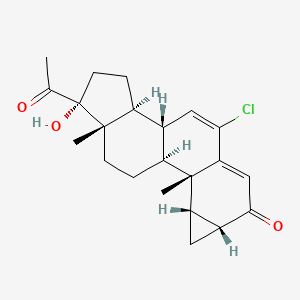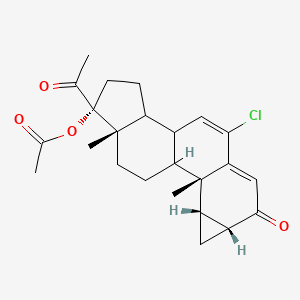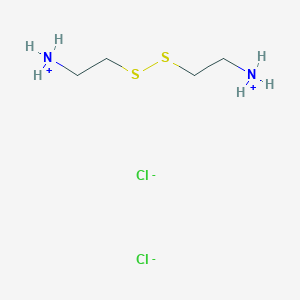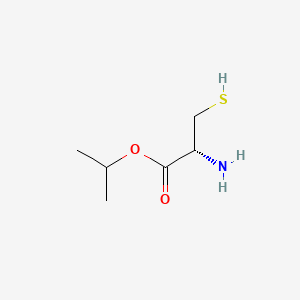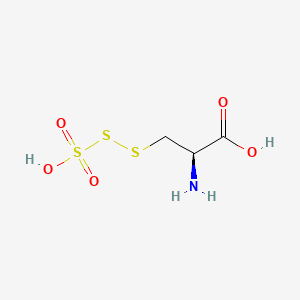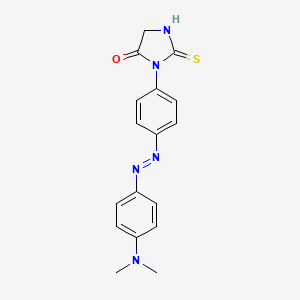
Dabth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabth is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a thioxo group at the 2-position and an azo group linking two aromatic rings, one of which contains a dimethylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazolidinones typically involves the cyclization of diamides with ethynyl benziodoxolones through a double Michael addition reaction. This method utilizes hypervalent iodine compounds as electrophilic ynol synthons . The reaction conditions often include mild basic conditions to facilitate the chemoselective intermolecular N-alkenylation of the sulfonamide moiety and intramolecular cyclization of the amide moiety .
Industrial Production Methods
Industrial production of 4-imidazolidinones can be achieved through various methodologies, including the use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or its methyl derivative (MTBD) under solvent-free conditions . These catalysts promote the efficient synthesis of imidazolidinones from propargylamines, primary amines, and carbon dioxide.
Analyse Des Réactions Chimiques
Types of Reactions
Dabth undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the azo group can produce hydrazo or amine derivatives.
Applications De Recherche Scientifique
Dabth has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can act as a proteasome modulator, influencing the degradation of proteins within cells . It may also interact with enzymes involved in post-translational modifications, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- include other imidazolidinones and heterocyclic compounds with similar structural motifs, such as:
- Imidazol-2-ones
- Imidazol-4-ones
- Thiazolidinones
Uniqueness
The uniqueness of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- lies in its specific combination of functional groups, including the thioxo and azo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
72683-57-9 |
|---|---|
Formule moléculaire |
C17H17N5OS |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H17N5OS/c1-21(2)14-7-3-12(4-8-14)19-20-13-5-9-15(10-6-13)22-16(23)11-18-17(22)24/h3-10H,11H2,1-2H3,(H,18,24) |
Clé InChI |
VETMUHWKWZQFEY-FMQUCBEESA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-N,N-dimethylaminoazobenzene-4'-thiohydantoin DABTH |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




